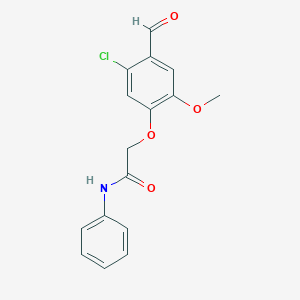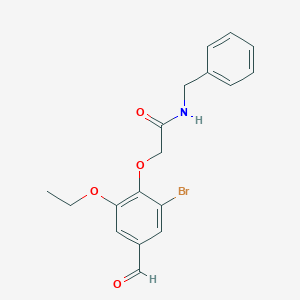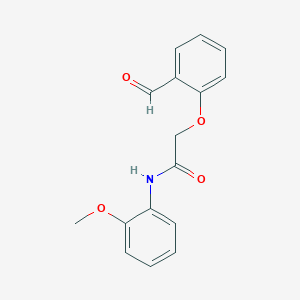methyl]quinolin-8-ol](/img/structure/B307644.png)
2-Methyl-7-[[(6-methylpyridin-2-yl)amino](3-nitrophenyl)methyl]quinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-7-[[(6-methylpyridin-2-yl)amino](3-nitrophenyl)methyl]quinolin-8-ol, also known as MMNQ or Nitroquoline, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. MMNQ is a quinoline derivative that possesses a nitro group and a pyridine moiety. This molecule has been studied extensively for its anti-tumor properties and has shown promising results in preclinical studies.
Aplicaciones Científicas De Investigación
2-Methyl-7-[[(6-methylpyridin-2-yl)amino](3-nitrophenyl)methyl]quinolin-8-ol has been studied extensively for its anti-tumor properties. In vitro studies have shown that 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](3-nitrophenyl)methyl]quinolin-8-ol induces apoptosis (programmed cell death) in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](3-nitrophenyl)methyl]quinolin-8-ol has also been shown to inhibit the growth of cancer cells by interfering with the cell cycle and inducing cell cycle arrest. In vivo studies using animal models have demonstrated that 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](3-nitrophenyl)methyl]quinolin-8-ol can inhibit tumor growth and metastasis. Additionally, 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](3-nitrophenyl)methyl]quinolin-8-ol has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Mecanismo De Acción
The mechanism of action of 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](3-nitrophenyl)methyl]quinolin-8-ol is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of oxidative stress in cancer cells. 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](3-nitrophenyl)methyl]quinolin-8-ol has been shown to increase the production of ROS, which can lead to DNA damage and ultimately cell death. 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](3-nitrophenyl)methyl]quinolin-8-ol may also inhibit the activity of certain enzymes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
2-Methyl-7-[[(6-methylpyridin-2-yl)amino](3-nitrophenyl)methyl]quinolin-8-ol has been shown to have a range of biochemical and physiological effects. In addition to its anti-tumor properties, 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](3-nitrophenyl)methyl]quinolin-8-ol has been shown to possess anti-inflammatory and antioxidant properties. 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](3-nitrophenyl)methyl]quinolin-8-ol has also been shown to modulate the activity of certain enzymes involved in cellular metabolism and energy production. 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](3-nitrophenyl)methyl]quinolin-8-ol may also have neuroprotective effects and has been studied for its potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-7-[[(6-methylpyridin-2-yl)amino](3-nitrophenyl)methyl]quinolin-8-ol has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and purified via column chromatography. 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](3-nitrophenyl)methyl]quinolin-8-ol has been shown to be stable under various conditions, making it suitable for use in in vitro and in vivo experiments. However, there are also some limitations to the use of 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](3-nitrophenyl)methyl]quinolin-8-ol in lab experiments. 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](3-nitrophenyl)methyl]quinolin-8-ol has been shown to have some toxicity in certain cell lines, and its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](3-nitrophenyl)methyl]quinolin-8-ol. One potential direction is to further elucidate the mechanism of action of 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](3-nitrophenyl)methyl]quinolin-8-ol and its interactions with other cellular components. Another direction is to explore the potential applications of 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](3-nitrophenyl)methyl]quinolin-8-ol in the treatment of other diseases, such as neurodegenerative diseases. Additionally, further studies are needed to optimize the synthesis of 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](3-nitrophenyl)methyl]quinolin-8-ol and improve its efficacy and safety. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](3-nitrophenyl)methyl]quinolin-8-ol in humans.
Métodos De Síntesis
2-Methyl-7-[[(6-methylpyridin-2-yl)amino](3-nitrophenyl)methyl]quinolin-8-ol can be synthesized through a multistep process involving the reaction of 2-methylquinoline-8-carbaldehyde with 2-aminonicotinic acid, followed by a series of chemical transformations, including nitration and reduction. The final product is obtained after purification via column chromatography. The synthesis of 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](3-nitrophenyl)methyl]quinolin-8-ol has been described in detail in several scientific publications, and the yield of the reaction can be optimized by modifying the reaction conditions.
Propiedades
Nombre del producto |
2-Methyl-7-[[(6-methylpyridin-2-yl)amino](3-nitrophenyl)methyl]quinolin-8-ol |
|---|---|
Fórmula molecular |
C23H20N4O3 |
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
2-methyl-7-[[(6-methylpyridin-2-yl)amino]-(3-nitrophenyl)methyl]quinolin-8-ol |
InChI |
InChI=1S/C23H20N4O3/c1-14-5-3-8-20(24-14)26-21(17-6-4-7-18(13-17)27(29)30)19-12-11-16-10-9-15(2)25-22(16)23(19)28/h3-13,21,28H,1-2H3,(H,24,26) |
Clave InChI |
NEXQMABZRZRZOX-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(C2=CC(=CC=C2)[N+](=O)[O-])C3=C(C4=C(C=CC(=N4)C)C=C3)O |
SMILES canónico |
CC1=NC(=CC=C1)NC(C2=CC(=CC=C2)[N+](=O)[O-])C3=C(C4=C(C=CC(=N4)C)C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2,6-Dimethylphenyl)-2-[(2,6-dimethylphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B307563.png)
![(5Z)-5-(anthracen-9-ylmethylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B307565.png)
![benzyl 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-bromophenyl ether](/img/structure/B307566.png)
![2-Chloro-4-[3-(ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate](/img/structure/B307569.png)

![methyl 2-(2-chloro-4-isopropoxy-5-methoxybenzylidene)-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307571.png)
![2-[4-bromo-2-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]-N-phenylacetamide](/img/structure/B307573.png)
![4-(2-hydroxyethoxy)-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B307576.png)



![4-[(2-bromo-4-hydroxy-5-methoxyphenyl)(5-hydroxy-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-2-methyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B307584.png)
![6-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one](/img/structure/B307585.png)
![2-{4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-methoxyphenoxy}-N-phenylacetamide](/img/structure/B307586.png)